molecular formula 2C13H19NO3.C4H4O4 B140423 1-Phenyl-2-((morpholin-2-yl)methoxy)ethanol fumarate (2:1) CAS No. 131962-59-9

1-Phenyl-2-((morpholin-2-yl)methoxy)ethanol fumarate (2:1)

Cat. No. B140423
CAS RN: 131962-59-9
M. Wt: 590.7 g/mol
InChI Key: DKZAAOPXVWYXBP-WXXKFALUSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, the specific molecular structure of “1-Phenyl-2-((morpholin-2-yl)methoxy)ethanol fumarate (2:1)” is not provided in the available sources .


Chemical Reactions Analysis

The chemical reactions involving “1-Phenyl-2-((morpholin-2-yl)methoxy)ethanol fumarate (2:1)” are not explicitly mentioned in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, density, boiling point, vapor pressure, and solubility. Unfortunately, the specific physical and chemical properties of “1-Phenyl-2-((morpholin-2-yl)methoxy)ethanol fumarate (2:1)” are not provided in the available sources .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “1-Phenyl-2-((morpholin-2-yl)methoxy)ethanol fumarate (2:1)” is not provided in the available sources .

Safety and Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “1-Phenyl-2-((morpholin-2-yl)methoxy)ethanol fumarate (2:1)” is not provided in the available sources .

properties

IUPAC Name

(E)-but-2-enedioic acid;2-(phenylmethoxymethoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H19NO3.C4H4O4/c2*1-2-4-12(5-3-1)9-15-11-16-10-13-8-14-6-7-17-13;5-3(6)1-2-4(7)8/h2*1-5,13-14H,6-11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZAAOPXVWYXBP-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COCOCC2=CC=CC=C2.C1COC(CN1)COCOCC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1)COCOCC2=CC=CC=C2.C1COC(CN1)COCOCC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-((morpholin-2-yl)methoxy)ethanol fumarate (2:1)

CAS RN

131962-59-9
Record name Benzenemethanol, alpha-((2-morpholinylmethoxy)methyl)-, (E)-2-butenedioate (2:1) (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131962599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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